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Compound of Interest

Compound Name: Xdm-cbp

Cat. No.: B13427487 Get Quote

This guide provides an independent verification of the selectivity profile of Xdm-cbp, a

chemical probe targeting the bromodomains of the paralogous transcriptional coactivators

CREB-binding protein (CBP) and E1A binding protein p300. The performance of Xdm-cbp is

objectively compared with other notable CBP/p300 inhibitors, supported by experimental data

from various assays. This document is intended for researchers, scientists, and drug

development professionals working in the fields of epigenetics and oncology.

Comparative Selectivity Profiles of CBP/p300
Inhibitors
The selectivity of a chemical probe is paramount for accurately dissecting the biological

functions of its target protein. Here, we compare the binding affinities and inhibitory

concentrations of Xdm-cbp against a panel of alternative CBP/p300 inhibitors. The data,

summarized in the tables below, are derived from various established experimental techniques.

Bromodomain Binding Affinity (Kd in nM)
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Compound CBP p300 BRD4(1) BRD9 Notes

Xdm-cbp - - >40,000 2,900

Also shows

weak affinity

for BRD7,

BRD2(1),

BRPF1, and

BRPF3 (Kd

~10,000 nM)

[1]

I-CBP112 151 167 5,600 -

Demonstrate

s significant

selectivity

over BRD4[2]

[3]

GNE-272 - - 13,000 -

Reported as

highly

selective over

BRD4[4]

CBP30 21 38 885 -

Shows good

selectivity

over BRD4(1)

[5]

Note: "-" indicates data not readily available in the searched sources.

Inhibitory Concentration (IC50 in nM)
Compo
und

CBP p300 PCAF GCN5 MYST3 MYST4 TIP60

A-485 2.6 9.8 >10,000 >10,000 >10,000 >10,000 >10,000

C646 - 400 (Ki) - - - - -
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Note: A-485 is a catalytic inhibitor, and its IC50 values are against the histone acetyltransferase

(HAT) activity, providing a different dimension of selectivity compared to bromodomain binders.

C646 is also a HAT inhibitor, with its Ki value reported.[6][7][8][9][10][11][12]

Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide,

providing a basis for the independent verification of the presented data.

BROMOscan® Competitive Binding Assay
The BROMOscan® technology is a competition binding assay used to determine the

dissociation constants (Kd) of compounds against a panel of bromodomains.[13][14][15]

Principle: The assay measures the ability of a test compound to compete with an immobilized

ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the

solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of

bound bromodomain in the presence of the test compound indicates a higher affinity of the

compound for the bromodomain.

Protocol Outline:

Immobilization: A proprietary ligand is immobilized on a solid support.

Competition: A mixture of the DNA-tagged bromodomain protein and the test compound (at

various concentrations) is added to the wells containing the immobilized ligand.

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

Washing: Unbound proteins and compounds are washed away.

Quantification: The amount of DNA-tagged bromodomain remaining bound to the solid

support is quantified using qPCR.

Data Analysis: The Kd is calculated by fitting the data to a dose-response curve, where the

signal is inversely proportional to the amount of test compound.

Differential Scanning Fluorimetry (DSF)
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Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a technique

used to assess the thermal stability of a protein in the presence and absence of a ligand. An

increase in the melting temperature (Tm) of the protein upon ligand binding indicates a

stabilizing interaction.[16][17][18][19][20]

Principle: The assay monitors the unfolding of a protein as the temperature is gradually

increased. A fluorescent dye, which preferentially binds to the hydrophobic regions of the

unfolded protein, is used to track the unfolding process. The temperature at which 50% of the

protein is unfolded is the melting temperature (Tm).

Protocol Outline:

Reaction Mixture: A solution containing the purified protein, the fluorescent dye (e.g., SYPRO

Orange), and either the test compound or a vehicle control is prepared in a suitable buffer

(e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl).

Plate Setup: The reaction mixtures are dispensed into a 96- or 384-well PCR plate.

Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the

temperature is ramped up, typically from 25°C to 95°C, with fluorescence readings taken at

regular intervals.

Data Acquisition: The fluorescence intensity is plotted against temperature, generating a

melting curve.

Data Analysis: The Tm is determined by fitting the melting curve to a Boltzmann equation or

by finding the peak of the first derivative of the curve. The change in Tm (ΔTm) in the

presence of the compound is calculated.

Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the

heat change that occurs when two molecules interact. It is used to determine the binding

affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[21][22][23][24][25]

Principle: A solution of one molecule (the ligand) is titrated into a solution of the other molecule

(the macromolecule) in a sample cell at a constant temperature. The heat released or absorbed
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during the binding event is measured by a sensitive calorimeter.

Protocol Outline:

Sample Preparation: The macromolecule and ligand are prepared in an identical, well-

matched buffer to minimize heats of dilution. Samples should be degassed to prevent air

bubbles.

Instrument Setup: The sample cell is filled with the macromolecule solution, and the injection

syringe is filled with the ligand solution. The system is allowed to equilibrate to the desired

temperature.

Titration: A series of small injections of the ligand are made into the sample cell, and the

resulting heat change is measured after each injection.

Data Acquisition: The heat change per injection is plotted against the molar ratio of ligand to

macromolecule.

Data Analysis: The resulting binding isotherm is fitted to a binding model to determine the

Kd, n, and ΔH.

Signaling Pathways Involving CBP/p300
CBP and p300 are crucial transcriptional coactivators that play a central role in numerous

signaling pathways by acetylating histones and other proteins, thereby regulating gene

expression. Understanding these pathways is critical for elucidating the mechanism of action of

CBP/p300 inhibitors.

Androgen Receptor (AR) Signaling Pathway
CBP/p300 are key coactivators for the Androgen Receptor (AR), a nuclear receptor that, upon

binding to androgens, translocates to the nucleus and regulates the transcription of genes

involved in prostate cancer cell proliferation and survival.[26][27]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.researchgate.net/figure/The-role-of-p300-CBP-in-the-regulation-of-AR-and-MYC-transcriptional-programs-in-CRPC_fig1_351314567
https://www.researchgate.net/figure/CBP-p300-participate-in-the-signaling-transduction-of-the-canonical-Wnt-pathway_fig2_396136344
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13427487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Nucleus

Androgen
AR-HSP ComplexBinds AR AR DimerDimerization & Nuclear Translocation

HSP

HSP Dissociation Androgen Response Element
(on DNA) CBP/p300Recruitment Histone Acetylation

(H3K27ac)
Basal Transcription

Machinery
Recruitment Target Gene Expression

(e.g., PSA, TMPRSS2)
Initiation Cell Proliferation

& Survival

Click to download full resolution via product page

Androgen Receptor signaling pathway involving CBP/p300.

MYC Transcriptional Activation Pathway
The oncoprotein MYC is a transcription factor that drives the expression of genes essential for

cell growth and proliferation. CBP and p300 act as coactivators for MYC, and their histone

acetyltransferase activity is critical for MYC-dependent gene transcription.[26]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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